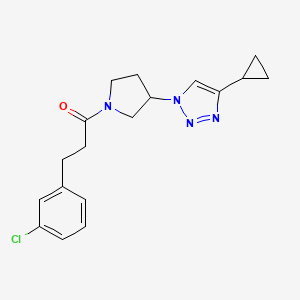
3-(3-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a triazole ring , which is known for its diverse biological activities, and a pyrrolidine moiety , which contributes to the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole group is known to inhibit enzymes and modulate receptor activity, which can lead to various pharmacological effects. Preliminary studies suggest that it may act on pathways involved in:
- Antimicrobial activity : Targeting bacterial cell wall synthesis.
- Anticancer properties : Inducing apoptosis in cancer cells by modulating signaling pathways.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Studies have highlighted the potential of triazole-containing compounds in cancer therapy. The compound has been evaluated in vitro for its cytotoxic effects against several cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 3.5 | Inhibits proliferation | |
| A549 (Lung Cancer) | 6.2 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of the compound's effects on cancer cell lines. The study utilized various assays to determine the cytotoxicity and mechanism of action. It was found that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Example Case Study:
In a study published in Cancer Research, researchers treated MCF7 cells with varying concentrations of the compound and observed:
- Morphological changes indicative of apoptosis.
- Increased levels of pro-apoptotic markers.
This indicates that the compound may trigger programmed cell death through intrinsic pathways.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-3-1-2-13(10-15)4-7-18(24)22-9-8-16(11-22)23-12-17(20-21-23)14-5-6-14/h1-3,10,12,14,16H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULOVYMRNPHBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














